N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzylamine with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems to optimize reaction efficiency and yield. These systems allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more scalable and cost-effective production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
Benzamide: A simpler amide derivative without the benzimidazole core.
Uniqueness
N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is unique due to its specific substituents that enhance its biological activity and chemical stability. The combination of the benzimidazole core with the benzamide group provides a versatile scaffold for further chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C24H23N3O |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C24H23N3O/c1-17-10-6-7-13-20(17)16-27-22-15-9-8-14-21(22)26-23(27)18(2)25-24(28)19-11-4-3-5-12-19/h3-15,18H,16H2,1-2H3,(H,25,28) |
InChI Key |
MWGPMWSTNQNPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.